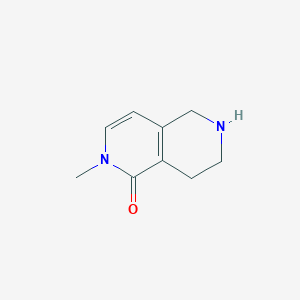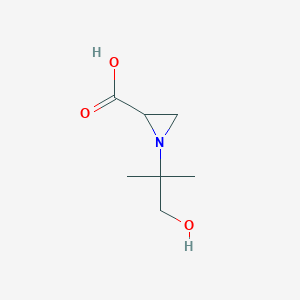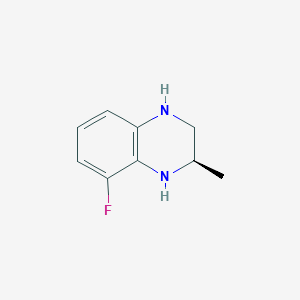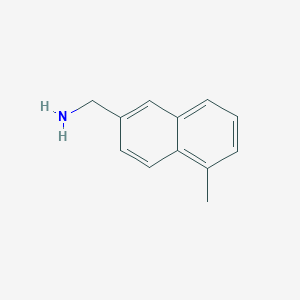![molecular formula C10H12N2 B15071797 2,5,6-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B15071797.png)
2,5,6-Trimethylpyrazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,6-Trimethylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with three methyl groups attached at the 2nd, 5th, and 6th positions. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trimethylpyrazolo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminopyridine derivatives with appropriate electrophiles. For example, the reaction of 2-aminopyridine with 1,3-diketones under acidic conditions can lead to the formation of pyrazolo[1,5-a]pyridine derivatives . Another approach involves the use of 2-pyridyl-substituted amidines or guanidines, which undergo oxidative cyclization to form the desired pyrazolo[1,5-a]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the development of greener synthetic methodologies, such as the use of environmentally friendly oxidizing agents, can contribute to more sustainable industrial production .
Análisis De Reacciones Químicas
Types of Reactions
2,5,6-Trimethylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazolo[1,5-a]pyridine N-oxides, while reduction can yield partially or fully reduced derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups, onto the pyridine ring .
Aplicaciones Científicas De Investigación
2,5,6-Trimethylpyrazolo[1,5-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes for imaging applications
Mecanismo De Acción
The mechanism of action of 2,5,6-Trimethylpyrazolo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, pyrazolo[1,5-a]pyridine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression . The interaction with CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
2,5,6-Trimethylpyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring system but contain a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-d]pyrimidines: These compounds have a different ring fusion pattern and are investigated for their potential as CDK inhibitors and anticancer agents.
Imidazo[1,5-a]pyridines: These compounds have an imidazole ring fused to a pyridine ring and are studied for their biological activities and therapeutic potential.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
Propiedades
Fórmula molecular |
C10H12N2 |
|---|---|
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
2,5,6-trimethylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H12N2/c1-7-4-10-5-9(3)11-12(10)6-8(7)2/h4-6H,1-3H3 |
Clave InChI |
QETPARXIDDMESR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=NN2C=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


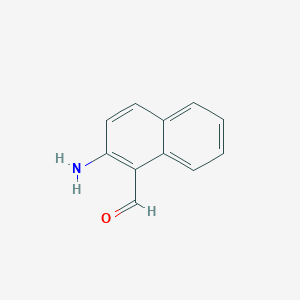
![[1,2,3]Triazolo[1,5-a]quinoxaline](/img/structure/B15071717.png)
![7-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15071720.png)
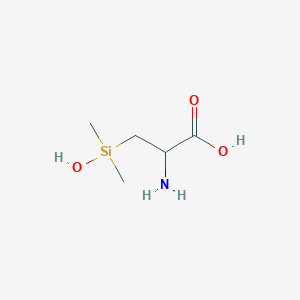
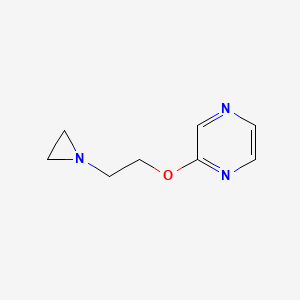
![8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15071756.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15071764.png)
![2-Chloro-5-methylimidazo[1,2-A]pyridine](/img/structure/B15071768.png)
